molecular formula C11H15N5S B11094567 9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- CAS No. 14133-14-3

9H-Purine-6(1H)-thione, 9-(piperidinomethyl)-

Cat. No.: B11094567
CAS No.: 14133-14-3
M. Wt: 249.34 g/mol
InChI Key: JSSLMMRNHVEVHL-UHFFFAOYSA-N
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Description

9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- is a compound belonging to the purine family, which is a class of heterocyclic aromatic organic compounds Purines are significant in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

The synthesis of 9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of a purine derivative with a piperidinomethylating agent under controlled conditions. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs have shown efficacy.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The piperidinomethyl group may enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- include other purine derivatives such as:

  • 9H-Purine-6(1H)-one, 9-benzyl-
  • 9H-Purine-6(1H)-one, 9-ethyl-
  • 9H-Purine-6(1H)-one, 2-amino-9-ethyl-

These compounds share the purine core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the thione and piperidinomethyl groups in 9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- makes it unique, particularly in its potential interactions and applications.

Properties

CAS No.

14133-14-3

Molecular Formula

C11H15N5S

Molecular Weight

249.34 g/mol

IUPAC Name

9-(piperidin-1-ylmethyl)-3H-purine-6-thione

InChI

InChI=1S/C11H15N5S/c17-11-9-10(12-6-13-11)16(7-14-9)8-15-4-2-1-3-5-15/h6-7H,1-5,8H2,(H,12,13,17)

InChI Key

JSSLMMRNHVEVHL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C=NC3=C2NC=NC3=S

Origin of Product

United States

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